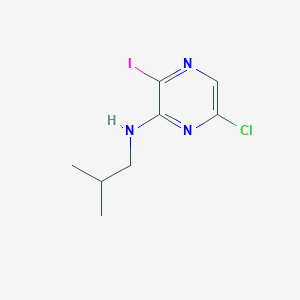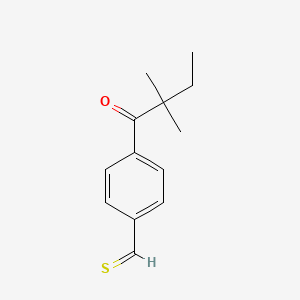
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety substituted with a 2,2-dimethylbutanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylbutanoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylbutanoyl chloride with thiobenzaldehyde in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiobenzaldehyde moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: mCPBA, dimethyldioxirane
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiobenzaldehydes
科学的研究の応用
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2,2-Dimethylbutanoyl)thiobenzaldehyde involves its interaction with various molecular targets. The thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and other redox processes .
類似化合物との比較
Similar Compounds
4-(Methylthio)benzaldehyde: Similar structure but with a methylthio group instead of the 2,2-dimethylbutanoyl group.
2,4,6-Tri-t-butylthiobenzaldehyde: Features bulky t-butyl groups, providing increased stability.
Uniqueness
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde is unique due to the presence of the 2,2-dimethylbutanoyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C13H16OS |
|---|---|
分子量 |
220.33 g/mol |
IUPAC名 |
4-(2,2-dimethylbutanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H16OS/c1-4-13(2,3)12(14)11-7-5-10(9-15)6-8-11/h5-9H,4H2,1-3H3 |
InChIキー |
BBKKIHAONKWBON-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C(=O)C1=CC=C(C=C1)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



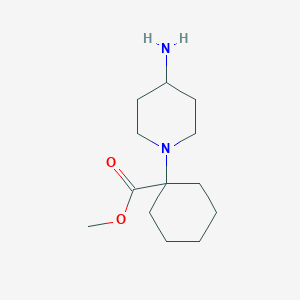
![2,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088735.png)
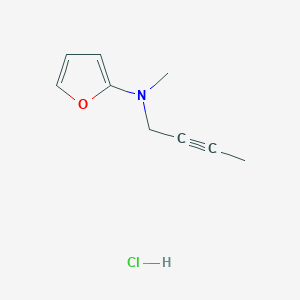

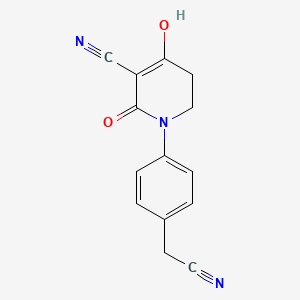
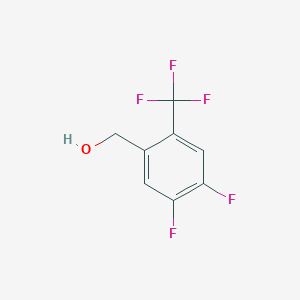
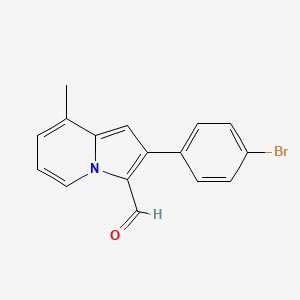
![tert-Butyl 7-(2-aminoethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13088774.png)
![7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13088782.png)
![2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088791.png)

